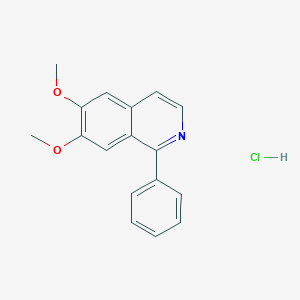![molecular formula C18H19NO B14494344 N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 64687-27-0](/img/structure/B14494344.png)
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a methylphenyl group, and a butenylidene moiety, all connected to a hydroxylamine functional group. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of benzyl chloride with a suitable base to form the benzyl intermediate.
Addition of the Methylphenyl Group: The benzyl intermediate is then reacted with 4-methylphenyl magnesium bromide in the presence of a catalyst to introduce the methylphenyl group.
Formation of the Butenylidene Moiety: The resulting compound undergoes a Wittig reaction with a suitable phosphonium ylide to form the butenylidene moiety.
Introduction of the Hydroxylamine Group: Finally, the compound is treated with hydroxylamine hydrochloride under basic conditions to introduce the hydroxylamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine can be compared with similar compounds such as:
N-Benzylideneaniline: Similar in structure but lacks the butenylidene moiety.
N-(4-Methylphenyl)hydroxylamine: Contains the hydroxylamine group but lacks the benzyl and butenylidene moieties.
N-Benzylhydroxylamine: Contains the benzyl and hydroxylamine groups but lacks the methylphenyl and butenylidene moieties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
64687-27-0 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N-[3-benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-17(11-9-14)13-18(15(2)19-20)12-16-6-4-3-5-7-16/h3-11,13,20H,12H2,1-2H3 |
Clave InChI |
GAGCDQWUPHVFFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


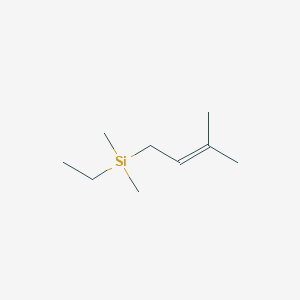
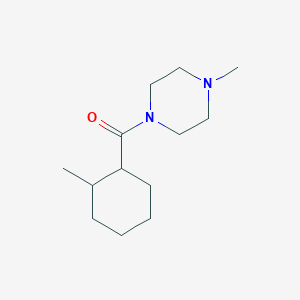
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
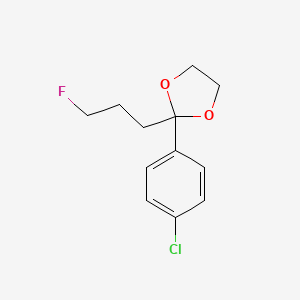
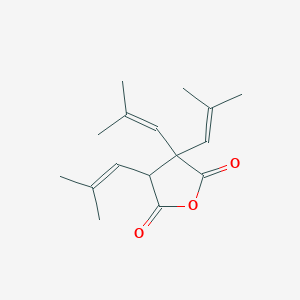
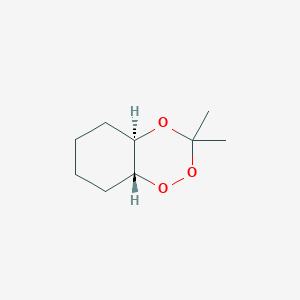

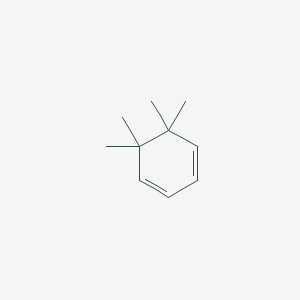
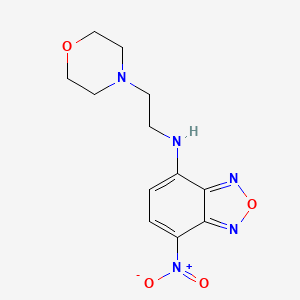

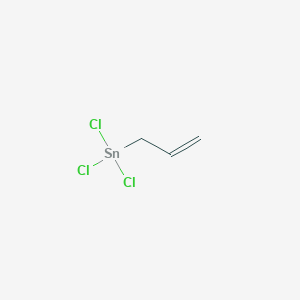
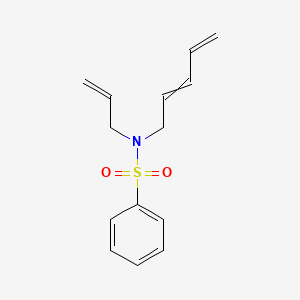
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
